molecular formula C26H26FN5O2 B2483405 5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-42-0

5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2483405
CAS RN: 1040649-42-0
M. Wt: 459.525
InChI Key: RHBIXESUBQOAMX-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex molecular structure and potential for interaction with biological receptors. While the exact chemical is not directly mentioned in available research, compounds with similar structures have been studied for their binding affinity to various receptors, suggesting a potential for diverse biological applications. These compounds are part of ongoing research into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds similar to the one mentioned often involves multi-step organic reactions, including reductive amination, amide hydrolysis, and N-alkylation processes. These methods have been applied to produce compounds with specific receptor affinities, indicating the potential dopamine D4 receptor ligand properties of related molecules (Yang Fang-wei, 2013).

Scientific Research Applications

G Protein-Biased Dopaminergics Development

A study highlighted the synthesis of compounds with a pyrazolo[1,5-a]pyridine substructure, demonstrating their potential as high-affinity dopamine receptor partial agonists. These compounds showed a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their utility in designing new therapeutics with antipsychotic activity (Möller et al., 2017).

Mycobacterium Tuberculosis DNA GyrB Inhibition

Research into benzofuran and benzo[d]isothiazole derivatives designed by molecular hybridization revealed compounds that inhibited Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promise as antitubercular agents. The study indicates the potential of structurally similar compounds in tuberculosis treatment (Reddy et al., 2014).

Anti-Avian Influenza Virus Activity

A new synthetic route for benzamide-based 5-aminopyrazoles and their fused heterocycles was explored, leading to compounds with significant anti-influenza A virus (H5N1) activity. This research underscores the potential of such compounds in developing treatments for avian influenza, demonstrating the versatility of the chemical scaffold in antiviral drug discovery (Hebishy et al., 2020).

Antibacterial and Antifungal Agents

Compounds derived from the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones were evaluated for their antibacterial activity, highlighting the application of related chemical structures in the development of new antimicrobial agents. The synthesized compounds displayed significant antibacterial activity, indicating their potential in addressing resistant bacterial infections (Solankee & Patel, 2004).

properties

IUPAC Name

5-ethyl-7-[4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O2/c1-2-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-14-12-30(13-15-31)16-19-8-10-20(27)11-9-19/h3-11,17-18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBIXESUBQOAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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